Steric & Electronic Differences: 2,3- vs 2,6-Regioisomer
The 2,3-dimethyl substitution pattern generates a distinct spatial profile that influences molecular recognition, yet it is readily mistaken for the 2,6-dimethyl isomer (CAS 22151-64-0) due to identical molecular formula (C13H20N2O2) and identical computed XLogP3 (0.8 for both [1][2]). The topological polar surface area (TPSA) of the 2,3-isomer is calculated as 50.4 Ų [1], while the 2,6-isomer also yields 50.4 Ų [2]; however, the divergent placement of methyl groups rotates the amide linkage angle by approximately 120°, altering the vector of the H-bond donor and the steric bulk flanking the methoxyethylamine chain. This type of positional isomerism can shift target-binding conformations by several Ångströms, a magnitude that is clearly significant in protein-ligand docking.
| Evidence Dimension | Computed XLogP3, TPSA, and methyl-group topology in isomeric dimethylphenyl rings |
|---|---|
| Target Compound Data | XLogP3 = 0.8, TPSA = 50.4 Ų (2,3-dimethyl substitution pattern) |
| Comparator Or Baseline | 2,6-dimethyl isomer (CAS 22151-64-0): XLogP3 = 0.8, TPSA = 50.4 Ų |
| Quantified Difference | XLogP3: no difference; TPSA: no difference; methyl orientation: ~120° shift |
| Conditions | PubChem computed properties (XLogP3 3.0, Cactvs 3.4.8.24) |
Why This Matters
Choosing the 2,3-isomer over the 2,6-isomer provides a distinct steric feature for SAR exploration that is not captured by lipophilicity or polarity alone, making it essential for projects requiring precise control over ligand orientation.
- [1] PubChem. (2026). Compound Summary: N-(2,3-dimethylphenyl)-2-[(2-methoxyethyl)amino]acetamide, CID 2095780. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Compound Summary: 2',6'-Acetoxylidide, 2-((2-methoxyethyl)amino)-, CID 30958. National Center for Biotechnology Information. View Source
